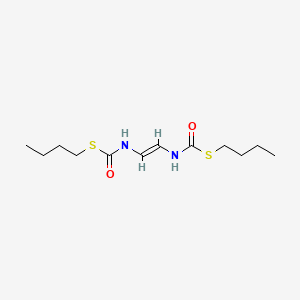
Di-n-butyl vinylenebis(thiocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-n-butyl vinylenebis(thiocarbamate) is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates, where the oxygen atoms are replaced by sulfur atoms. These compounds are known for their versatility and have found applications in various fields, including agriculture, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-n-butyl vinylenebis(thiocarbamate) can be synthesized through several methods. One common approach involves the reaction of di-n-butylamine with carbon disulfide (CS₂) and an alkyl halide. The reaction typically proceeds under mild conditions and does not require a catalyst . Another method involves the use of isocyanides and sulfoxides in a one-pot synthesis, which allows for the direct conversion of N-formamides into thiocarbamates .
Industrial Production Methods
Industrial production of di-n-butyl vinylenebis(thiocarbamate) often involves large-scale reactions using readily available starting materials such as di-n-butylamine and carbon disulfide. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Di-n-butyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group into thiols.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiocarbamates .
Wissenschaftliche Forschungsanwendungen
Di-n-butyl vinylenebis(thiocarbamate) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of di-n-butyl vinylenebis(thiocarbamate) involves its ability to inhibit metal-dependent and sulfhydryl enzyme systems. This inhibition affects various biological processes, including fatty acid elongation and enzyme activity in fungi, bacteria, plants, and insects . The compound’s molecular targets include enzymes involved in these pathways, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dithiocarbamates: These compounds have a similar structure but contain two sulfur atoms instead of one.
Thiocarbamates: Compounds like N,N-dimethylthiocarbamate share a similar thiocarbamate group but differ in their alkyl substituents.
Uniqueness
Di-n-butyl vinylenebis(thiocarbamate) is unique due to its specific alkyl groups and its ability to form stable complexes with transition metals. This property makes it particularly useful in coordination chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
73622-79-4 |
|---|---|
Molekularformel |
C12H22N2O2S2 |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
S-butyl N-[(E)-2-(butylsulfanylcarbonylamino)ethenyl]carbamothioate |
InChI |
InChI=1S/C12H22N2O2S2/c1-3-5-9-17-11(15)13-7-8-14-12(16)18-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3,(H,13,15)(H,14,16)/b8-7+ |
InChI-Schlüssel |
ZDUQNQKBNZWKPZ-BQYQJAHWSA-N |
Isomerische SMILES |
CCCCSC(=O)N/C=C/NC(=O)SCCCC |
Kanonische SMILES |
CCCCSC(=O)NC=CNC(=O)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















